molecular formula C16H24N2O3S B7153404 N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]acetamide

N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]acetamide

Cat. No.: B7153404
M. Wt: 324.4 g/mol
InChI Key: UALBCKCSZLCBAL-UHFFFAOYSA-N
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Description

N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]acetamide is an organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, a thiolan ring, and an acetamide moiety

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-18(13-6-7-22-11-13)10-16(19)17-9-12-4-5-14(20-2)8-15(12)21-3/h4-5,8,13H,6-7,9-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALBCKCSZLCBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NCC1=C(C=C(C=C1)OC)OC)C2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]acetamide typically involves multiple steps:

    Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzaldehyde, undergoes a reaction with a suitable reagent such as methylamine to form the corresponding imine.

    Reduction of the Imine: The imine is then reduced using a reducing agent like sodium borohydride to yield the 2,4-dimethoxyphenylmethylamine.

    Formation of the Thiolan Ring: The thiolan ring is introduced through a cyclization reaction involving a thiol and an appropriate alkylating agent.

    Coupling Reaction: The final step involves coupling the 2,4-dimethoxyphenylmethylamine with the thiolan derivative in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiolan ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the dimethoxyphenyl group.

Scientific Research Applications

N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]acetamide exerts its effects involves interactions with specific molecular targets. For instance, it may bind to enzyme active sites, inhibiting their activity and thereby modulating biochemical pathways. The dimethoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the thiolan ring may contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]ethanamide: Similar structure but with an ethanamide moiety.

    N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]propionamide: Contains a propionamide group instead of acetamide.

Uniqueness

N-[(2,4-dimethoxyphenyl)methyl]-2-[methyl(thiolan-3-yl)amino]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethoxyphenyl group enhances its potential for aromatic substitution reactions, while the thiolan ring provides a unique scaffold for further chemical modifications.

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